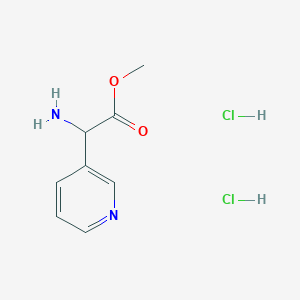

Methyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride

Description

Properties

IUPAC Name |

methyl 2-amino-2-pyridin-3-ylacetate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.2ClH/c1-12-8(11)7(9)6-3-2-4-10-5-6;;/h2-5,7H,9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLUJZFPPWUBBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CN=CC=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1456506-89-0 | |

| Record name | methyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride typically involves the reaction of methyl 2-amino-2-(pyridin-3-yl)acetate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The reaction can be represented as follows:

Methyl 2-amino-2-(pyridin-3-yl)acetate+2HCl→Methyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to optimize yield and purity. The compound is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride is utilized in various scientific research fields:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate dihydrochloride (CAS 240429-07-6)

- Structural Differences: Ester Group: Ethyl ester (vs. methyl in the target compound). Amino Group: Methylamino substitution (vs. primary amino group).

- Impact on Properties: The ethyl group increases lipophilicity (logP ~1.2 vs. Methylation of the amino group reduces basicity (pKa ~7.5 vs. ~8.2 for the primary amine), altering reactivity in nucleophilic reactions .

- Applications : Used in kinase inhibitor scaffolds due to improved metabolic stability .

Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride (CAS 1956332-71-0)

Methyl (Z)-2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate (Compound 2, Literature Example)

- Structural Differences: Backbone: α,β-Didehydro-α-amino acid derivative with cyano and dimethylamino substituents. Pyridine Position: Pyridin-2-yl (vs. pyridin-3-yl).

- Impact on Properties: Conjugated cyano group enhances planarity, favoring π-π stacking but increasing susceptibility to hydrolysis. Pyridin-2-yl orientation alters steric interactions in metal coordination complexes .

- Applications : Explored in fluorescent probes due to extended conjugation .

Data Table: Key Properties of Compared Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility (H₂O, mg/mL) |

|---|---|---|---|---|---|

| Methyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride | 1456506-89-0 | C₈H₁₁Cl₂N₂O₂ | 238.10 | Pyridin-3-yl, methyl ester | 25.0 |

| Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate dihydrochloride | 240429-07-6 | C₁₀H₁₄Cl₂N₂O₂ | 265.14 | Pyridin-3-yl, ethyl ester, methylamino | 18.5 |

| Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride | 1956332-71-0 | C₉H₁₂Cl₂N₂O₂ | 251.11 | 3-Chloro-pyridin-4-yl, ethyl ester | 12.0 |

| Methyl (Z)-2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate | N/A | C₁₃H₁₅N₅O₂ | 285.29 | Pyridin-2-yl, cyano, dimethylamino | <5.0 (estimated) |

Biological Activity

Methyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride is a compound of significant interest in biochemical and pharmacological research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various scientific fields.

Chemical Structure and Properties

This compound is characterized by its pyridine ring, which contributes to its distinct chemical reactivity. The compound's structure allows it to interact with various biological targets, including enzymes and receptors, making it a valuable tool in drug discovery and development.

The mechanism of action of this compound involves several biochemical interactions:

- Enzyme Interaction : It can act as a substrate or inhibitor for enzymes such as aminotransferases and dehydrogenases, influencing their activity and affecting metabolic pathways.

- Cell Signaling Modulation : The compound has been shown to modulate key signaling pathways by interacting with kinases and phosphatases, leading to changes in cellular responses.

- Gene Expression Regulation : It can influence gene expression by binding to transcription factors or other regulatory proteins, thereby affecting the transcriptional and translational processes within cells.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. For instance, it has shown effectiveness against multidrug-resistant strains of bacteria, with minimal inhibitory concentration (MIC) values ranging from 4–8 μg/mL against Staphylococcus aureus and Mycobacterium species .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including those resistant to conventional therapies. Notably, it exhibited a significant inhibitory effect on MDA-MB-231 triple-negative breast cancer cells, showcasing a selectivity index that favors cancerous over normal cells .

Dosage Effects

The biological effects of this compound are dose-dependent. Low doses may enhance enzyme activity or promote cellular survival, while high doses can lead to cytotoxicity and tissue damage. Understanding these dosage effects is crucial for determining the therapeutic window for potential clinical applications.

Case Studies

Several studies have highlighted the compound's potential in various therapeutic contexts:

- Antimicrobial Study : In a study evaluating the antimicrobial efficacy against resistant bacterial strains, this compound demonstrated promising results with MIC values indicating effective inhibition of growth .

- Anticancer Research : A pharmacodynamic study involving BALB/c nude mice showed that treatment with this compound significantly reduced tumor growth in models of metastatic breast cancer, indicating its potential as an anticancer agent .

Metabolic Pathways

This compound participates in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may possess distinct biological activities. This metabolic versatility enhances its applicability in drug development.

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Antimicrobial Activity | Effective against MRSA and Mycobacterium spp. | Varies; some similar compounds show less activity |

| Anticancer Efficacy | Significant inhibition of MDA-MB-231 cells | Other compounds may have broader effects |

| Mechanism of Action | Enzyme inhibition, gene expression modulation | Similar mechanisms but varying specificity |

Q & A

Basic Research Questions

Q. How can synthetic routes for Methyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride be optimized to improve yield and purity?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent system, and stoichiometry) during esterification and subsequent hydrochloride salt formation. For example, using methanol as a solvent under reflux conditions for esterification, followed by HCl gas saturation for dihydrochloride formation . Monitor reaction progress via thin-layer chromatography (TLC) and purify using recrystallization from ethanol/water mixtures to achieve >95% purity.

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the pyridin-3-yl and methyl ester groups. For example, the pyridine ring protons typically appear as multiplet signals between δ 7.5–8.5 ppm in ¹H NMR . Use high-resolution mass spectrometry (HRMS) to validate the molecular ion peak (C₈H₁₂Cl₂N₂O₂, exact mass 246.02 g/mol). Elemental analysis can confirm stoichiometry of the dihydrochloride salt .

Q. How does the compound’s solubility profile impact experimental design in pharmacological studies?

- Methodological Answer : The dihydrochloride form enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C), making it suitable for in vitro assays. For cell-based studies, prepare stock solutions in PBS or saline and filter-sterilize (0.22 µm). For hydrophobic environments (e.g., lipid membranes), use dimethyl sulfoxide (DMSO) with <0.1% v/v to avoid cytotoxicity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Cross-validate results using orthogonal assays. For example, if enzyme inhibition data conflicts between fluorometric and radiometric assays, perform isothermal titration calorimetry (ITC) to measure binding affinity directly. Control for batch-to-batch variability by synthesizing multiple lots and verifying purity via HPLC (>99%) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with crystal structures of target proteins (PDB IDs). Focus on the pyridin-3-yl group’s π-π stacking with aromatic residues (e.g., Phe in ATP-binding pockets) and the amino group’s hydrogen bonding. Validate predictions via mutagenesis studies (e.g., alanine scanning) .

Q. What experimental approaches mitigate instability of the methyl ester group under physiological conditions?

- Methodological Answer : Evaluate hydrolysis kinetics via LC-MS in simulated biological fluids (e.g., pH 7.4 PBS at 37°C). Stabilize the ester by co-administering esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) or design prodrug analogs with bulkier ester groups (e.g., tert-butyl) to sterically hinder enzymatic cleavage .

Q. How can enantiomeric purity affect pharmacological outcomes, and what chiral resolution methods are applicable?

- Methodological Answer : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol mobile phase). Compare biological activity of individual enantiomers in receptor-binding assays. For example, the (R)-enantiomer may exhibit 10-fold higher affinity for a target receptor than the (S)-form, necessitating asymmetric synthesis using chiral auxiliaries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.